

# Spectroscopic Profile of 2-(2-Chloroethoxymethyl)oxirane: A Technical Guide

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## Compound of Interest

Compound Name: 2-(2-Chloroethoxymethyl)oxirane


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This technical guide provides a detailed overview of the expected spectroscopic data for the compound **2-(2-Chloroethoxymethyl)oxirane**. Due to the limited availability of direct experimental spectra for this specific molecule in publicly accessible databases, this document presents a combination of confirmed molecular information and predicted spectroscopic values derived from analogous compounds. These predictions are intended to serve as a reference for researchers involved in the synthesis, characterization, and application of this and related chemical entities.

## Chemical Identity

Parameter	Value	Source
IUPAC Name	2-((2-Chloroethoxy)methyl)oxirane	N/A
Synonyms	(2S)-2-[(2-Chloroethoxy)methyl]oxirane	N/A
CAS Number	5412-14-6	N/A
Molecular Formula	C <sub>5</sub> H <sub>9</sub> ClO <sub>2</sub>	[1]
Molecular Weight	136.58 g/mol	[1]
Chemical Structure		N/A

## Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-(2-Chloroethoxymethyl)oxirane**. These predictions are based on the analysis of structurally similar compounds.

### Predicted $^1\text{H}$ NMR Spectroscopic Data

Solvent:  $\text{CDCl}_3$  Frequency: 400 MHz

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
~ 3.8 - 3.6	m	4H	-O-CH <sub>2</sub> -CH <sub>2</sub> -Cl
~ 3.7 - 3.4	m	2H	Oxirane-CH <sub>2</sub> -O-
~ 3.2 - 3.1	m	1H	Oxirane CH
~ 2.8	dd	1H	Oxirane CH <sub>2</sub> (trans)
~ 2.6	dd	1H	Oxirane CH <sub>2</sub> (cis)

### Predicted $^{13}\text{C}$ NMR Spectroscopic Data

Solvent:  $\text{CDCl}_3$  Frequency: 100 MHz

Chemical Shift ( $\delta$ ) ppm	Carbon Type	Assignment
~ 72	CH <sub>2</sub>	-O-CH <sub>2</sub> -CH <sub>2</sub> -Cl
~ 71	CH <sub>2</sub>	Oxirane-CH <sub>2</sub> -O-
~ 51	CH	Oxirane CH
~ 45	CH <sub>2</sub>	Oxirane CH <sub>2</sub>
~ 43	CH <sub>2</sub>	-O-CH <sub>2</sub> -CH <sub>2</sub> -Cl

### Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 3050 - 2990	m	C-H stretch (oxirane ring)
~ 2960 - 2850	s	C-H stretch (aliphatic)
~ 1250	s	C-O-C stretch (asymmetric, oxirane ring)
~ 1120	s	C-O-C stretch (ether)
~ 915 - 830	m-s	C-O stretch (oxirane ring, symmetric)
~ 750 - 650	s	C-Cl stretch

## Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity	Possible Fragment
136/138	Low	[M] <sup>+</sup> (Molecular ion with <sup>35</sup> Cl/ <sup>37</sup> Cl isotopes)
101	Moderate	[M - Cl] <sup>+</sup>
73	High	[M - CH <sub>2</sub> CH <sub>2</sub> Cl] <sup>+</sup>
63/65	High	[CH <sub>2</sub> CH <sub>2</sub> Cl] <sup>+</sup>
43	High	[C <sub>3</sub> H <sub>3</sub> O] <sup>+</sup>

## Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard laboratory practices.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **2-(2-Chloroethoxymethyl)oxirane** in 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 400 MHz NMR spectrometer equipped with a 5 mm broadband probe.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a one-dimensional proton spectrum with a spectral width of 16 ppm.
  - Employ a 30-degree pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
  - Accumulate 16 scans to achieve an adequate signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled carbon spectrum with a spectral width of 240 ppm.
  - Employ a 30-degree pulse width, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds.
  - Accumulate 1024 scans.
- Data Processing: Process the raw data using appropriate NMR software. Apply a Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for  $^1\text{H}$  NMR and the  $\text{CDCl}_3$  solvent peak at 77.16 ppm for  $^{13}\text{C}$  NMR.

## Infrared (IR) Spectroscopy

- Sample Preparation: As **2-(2-Chloroethoxymethyl)oxirane** is expected to be a liquid at room temperature, prepare a thin film of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Acquisition:

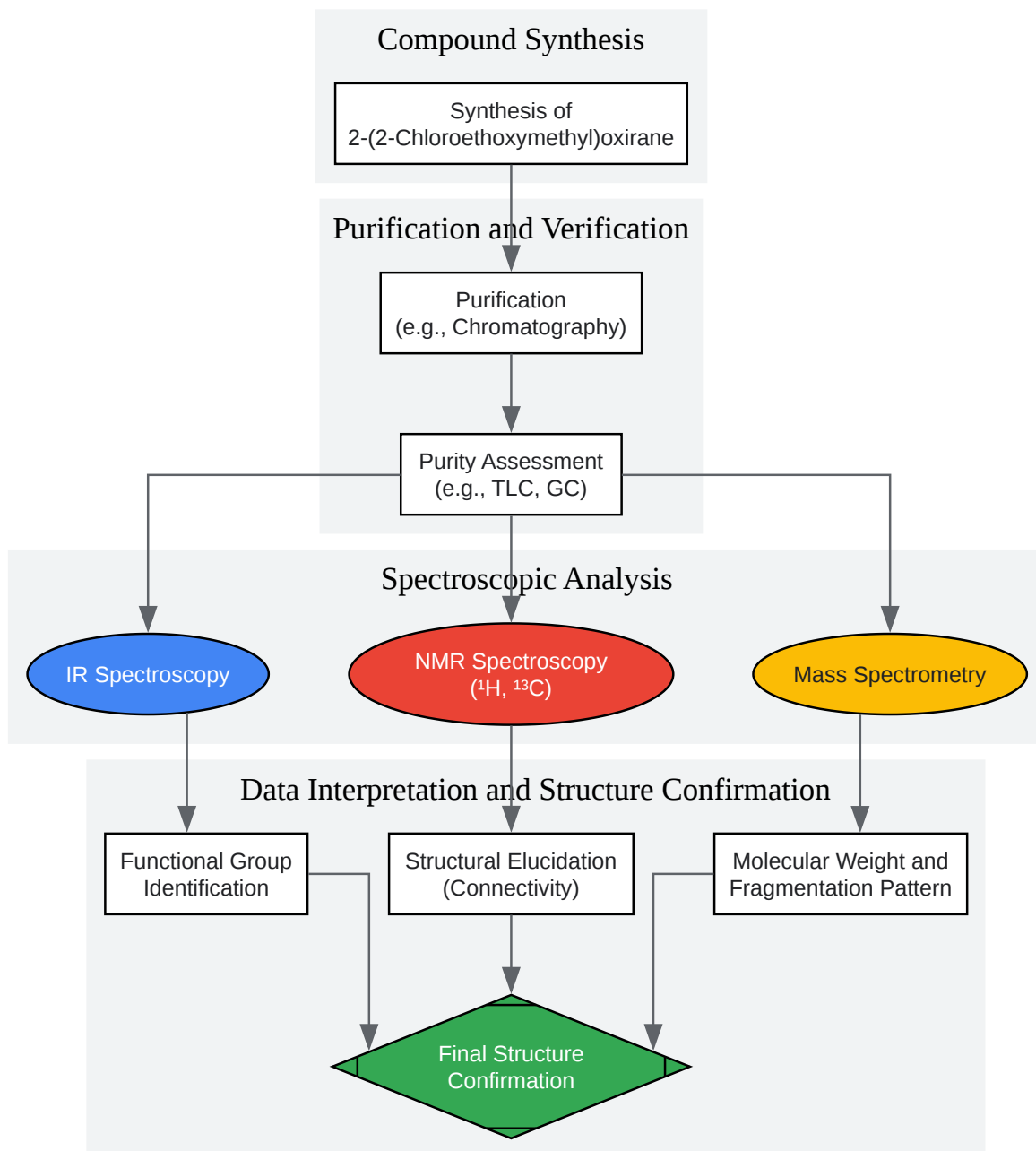
- Record a background spectrum of the clean salt plates.
- Place the prepared sample in the spectrometer's sample holder.
- Acquire the sample spectrum over a range of 4000 to 400  $\text{cm}^{-1}$ .
- Co-add 32 scans to improve the signal-to-noise ratio.
- Data Processing: Perform a background subtraction from the sample spectrum using the instrument's software.

## Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **2-(2-Chloroethoxymethyl)oxirane** in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a gas chromatography (GC-MS) system for separation and introduction or via direct infusion.
- Instrumentation: Employ a mass spectrometer capable of electron ionization (EI).
- Acquisition:
  - Set the ionization energy to 70 eV.
  - Scan a mass-to-charge ( $m/z$ ) range of 35 to 200 amu.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. The isotopic pattern for chlorine ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  in an approximate 3:1 ratio) should be considered in the analysis of chlorine-containing fragments.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a synthesized compound like **2-(2-Chloroethoxymethyl)oxirane**.



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**Caption:** Workflow for the synthesis and spectroscopic characterization.

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## References

- 1. GSRS [gsrs.ncats.nih.gov]
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